molecular formula C21H24N2O2 B5413786 N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride

货号 B5413786
分子量: 336.4 g/mol
InChI 键: PSPMVWAGATXLOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride, also known as Xanomeline, is a muscarinic receptor agonist that has been extensively studied for its potential therapeutic benefits in treating various diseases.

作用机制

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride acts as a muscarinic receptor agonist, specifically targeting the M1 and M4 subtypes of muscarinic receptors. Activation of these receptors leads to the release of acetylcholine, which plays a crucial role in cognitive function, memory formation, and attention. This compound also modulates the release of other neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased acetylcholine release, improved cognitive function, reduced psychotic symptoms, decreased food intake, and weight loss. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

实验室实验的优点和局限性

One of the main advantages of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride is its specificity for the M1 and M4 subtypes of muscarinic receptors, which allows for targeted modulation of acetylcholine release. However, this compound can also activate other subtypes of muscarinic receptors, which may lead to off-target effects. Another limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

未来方向

There are several potential future directions for N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride research, including the development of more selective muscarinic receptor agonists, the investigation of this compound's effects on other neurotransmitter systems, and the evaluation of this compound's safety and efficacy in larger clinical trials. Additionally, this compound may have potential applications in treating other diseases, such as Parkinson's disease and depression. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
Conclusion:
In conclusion, this compound is a promising muscarinic receptor agonist that has been extensively studied for its potential therapeutic benefits in treating various diseases. The synthesis method has been optimized to produce high yields of this compound with excellent purity. This compound acts as a muscarinic receptor agonist, specifically targeting the M1 and M4 subtypes of muscarinic receptors, which allows for targeted modulation of acetylcholine release. This compound has a wide range of biochemical and physiological effects, including increased acetylcholine release, improved cognitive function, reduced psychotic symptoms, decreased food intake, and weight loss. However, further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.

合成方法

The synthesis of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride involves the reaction of 3,4-dihydrocoumarin with 4-(3-pyrrolidinyl)benzaldehyde in the presence of a catalyst. The resulting product is then converted to the hydrochloride salt form. This synthesis method has been optimized to produce high yields of this compound with excellent purity.

科学研究应用

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-(3-pyrrolidinyl)benzamide hydrochloride has been studied extensively for its potential therapeutic benefits in treating various diseases, including Alzheimer's disease, schizophrenia, and obesity. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and decrease food intake and body weight. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in human subjects.

属性

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-ylmethyl)-4-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(17-6-4-16(5-7-17)19-9-10-22-14-19)23-13-15-3-8-20-18(12-15)2-1-11-25-20/h3-8,12,19,22H,1-2,9-11,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPMVWAGATXLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4CCNC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。